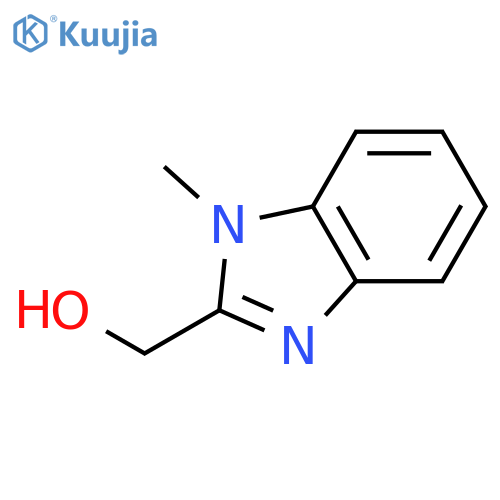Cas no 7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol)

7467-35-8 structure
商品名:(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL
- (1-METHYL-1H-BENZIMIDAZOL-2-YL)METHANOL
- (1-methyl-1H-benzo[d]imidazol-2-yl)methanol
- (1-methylbenzimidazol-2-yl)methanol
- 1H-Benzimidazole-2-methanol,1-methyl-
- (1-methyl-1H-benzimidazol-2-yl)-methanol
- (1-methyl-1H-benzimidazol-2-yl)methanol(SALTDATA: FREE)
- (1-methylbenzimidazol-2-yl)methan-1-ol
- 2-(hydroxymethyl)-1-methyl-1H-benzimidazole
- 2-(hydroxymethyl)-1-methylbenzimidazole
- 2-hydroxymethyl-1-methylbenzimidazole
- 2-hydroxymethyl-1-methyl-benzimidazole
- AC1L7ZYT
- AG-G-97104
- ChemDiv3_011430
- NSC400948
- (1-methyl-1H-1,3-benzodiazol-2-yl)methanol
- AKOS000272101
- EN300-36576
- SQRSIOZFPSFABI-UHFFFAOYSA-N
- SDCCGMLS-0065526.P001
- 1H-Benzimidazole-2-methanol, 1-methyl-
- 7467-35-8
- SCHEMBL104281
- FT-0679160
- (1-Methyl-1-H-benzoimidazol-2-yl)-methanol
- BB 0219484
- Z57299966
- F0853-0190
- IDI1_028988
- AE-907/30533055
- (1-Methyl-1H-benzoimidazol-2-yl)methanol
- NSC-400948
- W10516
- BAS 00731224
- 2-hydroxymethyl-1-methyl-1H-benzimidazole
- CS-0021454
- BRD-K86589882-001-01-5
- T1U
- AM804314
- 1-methyl-2-hydroxymethylbenzimidazole
- HMS1505H12
- DTXSID90322304
- 1-Methyl-2-hydroxymethylbenzimidazole; 2-Hydroxymethyl-1-methyl-1H-benzimidazole; NSC 400948
- MFCD00464051
- AS-54851
- (1-Methyl-2-benzimidazolyl)methanol
- DA-03125
- SY082357
- benzimidazole, 2-hydroxymethyl-1-methyl-
- ALBB-005904
- STK500239
-
- MDL: MFCD00464051
- インチ: InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3
- InChIKey: SQRSIOZFPSFABI-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(C=CC=C2)N=C1CO
計算された属性
- せいみつぶんしりょう: 162.0794
- どういたいしつりょう: 162.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 38A^2
じっけんとくせい
- 密度みつど: 1.22
- ふってん: 351.7°Cat760mmHg
- フラッシュポイント: 166.5°C
- 屈折率: 1.622
- PSA: 38.05
- LogP: 1.06560
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36576-2.5g |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |
7467-35-8 | 95.0% | 2.5g |
$108.0 | 2025-03-21 | |
| TRC | M291105-500mg |
1-Methyl-1H-benzimidazole-2-methanol |
7467-35-8 | 500mg |
$253.00 | 2023-05-18 | ||
| Chemenu | CM305007-1g |
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
7467-35-8 | 95% | 1g |
$62 | 2023-02-16 | |
| Life Chemicals | F0853-0190-0.25g |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |
7467-35-8 | 95%+ | 0.25g |
$72.0 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037395-500mg |
(1-Methyl-1H-benzimidazol-2-yl)methanol |
7467-35-8 | 500mg |
567.0CNY | 2021-07-13 | ||
| Apollo Scientific | OR346407-1g |
(1-Methyl-1H-benzoimidazol-2-yl)methanol |
7467-35-8 | 97% | 1g |
£95.00 | 2023-09-02 | |
| Chemenu | CM305007-25g |
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
7467-35-8 | 95% | 25g |
$396 | 2022-08-31 | |
| Apollo Scientific | OR346407-5g |
(1-Methyl-1H-benzoimidazol-2-yl)methanol |
7467-35-8 | 97% | 5g |
£335.00 | 2023-09-02 | |
| Life Chemicals | F0853-0190-1g |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |
7467-35-8 | 95%+ | 1g |
$80.0 | 2023-09-07 | |
| Key Organics Ltd | AS-54851-1G |
(1-methyl-1h-benzimidazol-2-yl)methanol |
7467-35-8 | >95% | 1g |
£233.00 | 2025-02-08 |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 関連文献
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
atkchemica
(CAS:7467-35-8)(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:7467-35-8)(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

清らかである:99%
はかる:5g
価格 ($):164.0